![molecular formula C10H9NO2 B3259029 8-Hydroxy-6-methylquinolin-2(1H)-one CAS No. 312753-44-9](/img/structure/B3259029.png)
8-Hydroxy-6-methylquinolin-2(1H)-one
Overview
Description
8-Hydroxy-6-methylquinolin-2(1H)-one, also known as 8-hydroxyquinoline (8HQ), is a heterocyclic organic compound that has been extensively studied for its diverse range of biochemical and physiological effects. It belongs to the class of quinoline derivatives and has a wide range of applications in the field of chemistry, biology, and medicine.
Mechanism of Action
The mechanism of action of 8HQ is complex and varies depending on the specific application. As a chelating agent, it forms stable complexes with metal ions, preventing their interaction with biological molecules. As a fluorescent probe, it binds to biological molecules and emits light upon excitation. As a ligand, it forms coordination compounds with metal ions, altering their reactivity and properties.
Biochemical and Physiological Effects:
8HQ has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, protecting cells from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
8HQ has several advantages for use in lab experiments. It is readily available, stable, and has a high affinity for metal ions. It is also relatively inexpensive compared to other chelating agents. However, it has some limitations, including its potential toxicity and the need for careful handling due to its ability to form stable complexes with metal ions.
Future Directions
There are several potential future directions for research on 8HQ. These include the development of new synthetic methods for 8HQ and its derivatives, the study of its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections, and the development of new coordination compounds and materials based on 8HQ. Additionally, further research is needed to better understand the mechanism of action of 8HQ and its potential toxicity in biological systems.
Scientific Research Applications
8HQ has been extensively studied for its diverse range of applications in scientific research. It has been used as a chelating agent for metal ions, a fluorescent probe for biological imaging, and a ligand for the synthesis of coordination compounds. It has also been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and bacterial infections.
properties
IUPAC Name |
8-hydroxy-6-methyl-1H-quinolin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-7-2-3-9(13)11-10(7)8(12)5-6/h2-5,12H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUGLIISNBOAIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)NC(=O)C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methylquinolin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.